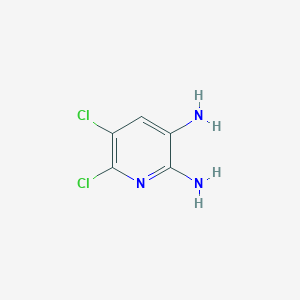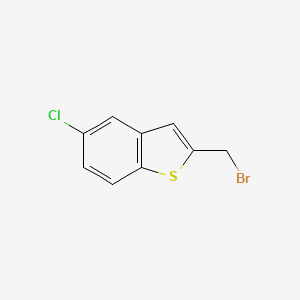
2-(Bromomethyl)-5-chloro-1-benzothiophene
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. These properties can often be found in databases or determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Aminomethylbenzo[b]thiophens : Research by Chapman et al. (1968) demonstrated the synthesis of 2-aminomethylbenzo[b]thiophen derivatives using 5-bromo- or 5-chloro-2-chloromethylbenzo[b]thiophen. This process highlights the potential of 2-(Bromomethyl)-5-chloro-1-benzothiophene in creating aminomethyl derivatives, which can be foundational for further chemical research and applications (Chapman, Clarke, Ewing, & Saraf, 1968).
Analytical Reagents for Metal Ions : A study by Odashima, Anzai, and Ishii (1976) investigated the use of substituted 2-thiophenealdehyde-2-benzothiazolylhydrazones, including derivatives of 5-chloro-2-thiophenealdehyde, for spectrophotometric metal ion analysis. This research suggests a potential application of 2-(Bromomethyl)-5-chloro-1-benzothiophene in developing sensitive analytical reagents for metals (Odashima, Anzai, & Ishii, 1976).
Antimicrobial Activity : The synthesis of compounds involving 3-chloro-1-benzothiophene, a closely related compound to 2-(Bromomethyl)-5-chloro-1-benzothiophene, was explored by Naganagowda and Petsom (2011). Their work focused on derivatives with potential antibacterial properties, indicating the relevance of such compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Electrochemical Reduction Studies : Rejňák et al. (2004) explored the electrochemical behavior of methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates. This research can provide insights into the electrochemical properties of similar compounds like 2-(Bromomethyl)-5-chloro-1-benzothiophene and its potential application in electrochemistry (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(bromomethyl)-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJFFDCDCIHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545714 | |
| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-chloro-1-benzothiophene | |
CAS RN |
99592-53-7 | |
| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

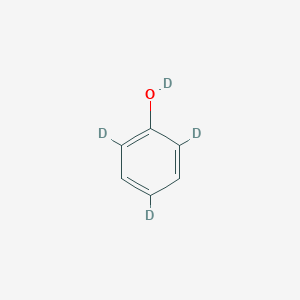
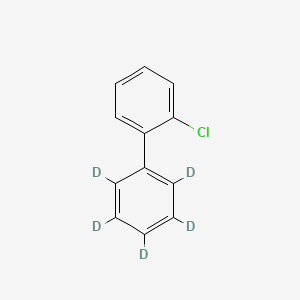

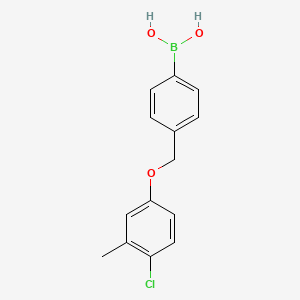

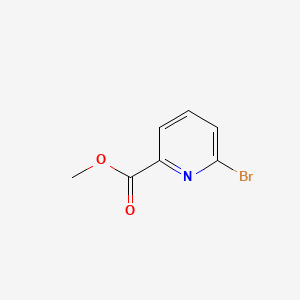

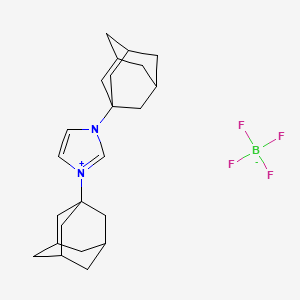
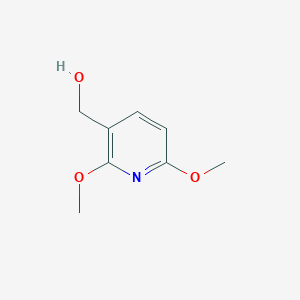
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)
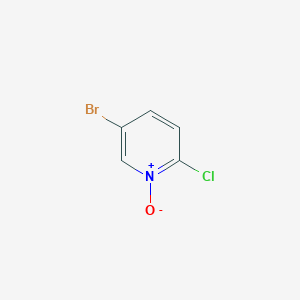
![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)
